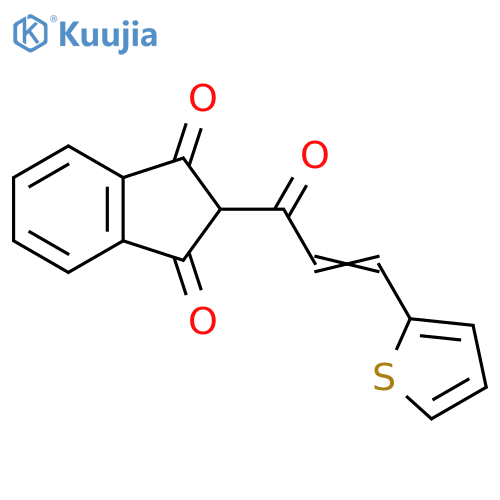

Cas no 904085-81-0 (2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione)

904085-81-0 structure

商品名:2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione

CAS番号:904085-81-0

MF:C16H10O3S

メガワット:282.313803195953

MDL:MFCD00245420

CID:4664587

2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione 化学的及び物理的性質

名前と識別子

-

- 2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione

-

- MDL: MFCD00245420

- インチ: 1S/C16H10O3S/c17-13(8-7-10-4-3-9-20-10)14-15(18)11-5-1-2-6-12(11)16(14)19/h1-9,14H

- InChIKey: WYYMSALUPHICCK-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(=O)C1C(=O)C=CC1SC=CC=1

2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB161699-10 g |

2-(3-(2-Thienyl)prop-2-enoyl)indane-1,3-dione |

904085-81-0 | 10 g |

€482.50 | 2023-07-20 | ||

| abcr | AB161699-5 g |

2-(3-(2-Thienyl)prop-2-enoyl)indane-1,3-dione |

904085-81-0 | 5 g |

€377.50 | 2023-07-20 | ||

| TRC | E169615-1mg |

2-[(E)-3-(2-Thienyl)-2-propenoyl]-1H-indene-1,3(2H)-dione |

904085-81-0 | 1mg |

$ 80.00 | 2022-06-05 | ||

| abcr | AB161699-10g |

2-(3-(2-Thienyl)prop-2-enoyl)indane-1,3-dione; . |

904085-81-0 | 10g |

€482.50 | 2024-06-10 | ||

| A2B Chem LLC | AI77718-5mg |

2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione |

904085-81-0 | >90% | 5mg |

$214.00 | 2024-05-20 | |

| A2B Chem LLC | AI77718-1mg |

2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione |

904085-81-0 | >90% | 1mg |

$201.00 | 2024-05-20 | |

| A2B Chem LLC | AI77718-10mg |

2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]-2,3-dihydro-1H-indene-1,3-dione |

904085-81-0 | >90% | 10mg |

$240.00 | 2024-05-20 | |

| abcr | AB161699-1 g |

2-(3-(2-Thienyl)prop-2-enoyl)indane-1,3-dione |

904085-81-0 | 1 g |

€211.30 | 2023-07-20 | ||

| abcr | AB161699-1g |

2-(3-(2-Thienyl)prop-2-enoyl)indane-1,3-dione; . |

904085-81-0 | 1g |

€211.30 | 2024-06-10 | ||

| TRC | E169615-2.5mg |

2-[(E)-3-(2-Thienyl)-2-propenoyl]-1H-indene-1,3(2H)-dione |

904085-81-0 | 2.5mg |

$ 155.00 | 2022-06-05 |

2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

2. Water

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

904085-81-0 (2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione) 関連製品

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:904085-81-0)2-(E)-3-(2-Thienyl)-2-propenoyl-1H-indene-1,3(2H)-dione

清らかである:99%

はかる:1g

価格 ($):313.0